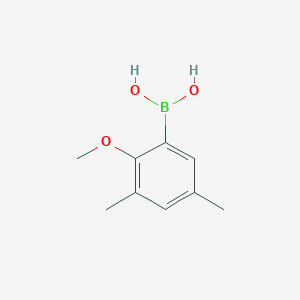

3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol

Overview

Description

Scientific Research Applications

Chemical Characterization and Separation

- Chemical Analysis in Traditional Medicine : In traditional Chinese medicine, Euphorbia kansui roots, known as ‘kansui’, are used for edema, ascites, and asthma treatment. However, their inflammatory and tumor-promoting toxicity restrict clinical applications. A study established an LC–DAD–ESI-MS–MS method for separating and characterizing compounds in the toxic fraction of E. kansui roots, including 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (Zhang et al., 2009).

Biological Activities and Applications

Antinematodal Activity : this compound has been identified as having antinematodal activity against Bursaphelenchus xylophilus, with a minimum effective dose of 5 μg/cotton ball (Shi et al., 2007).

Cytotoxic Mechanism in Cells : This compound induces apoptosis in intestinal epithelial cells of rats via the mitochondrial pathway, highlighting its gastrointestinal cytotoxicity (Gao et al., 2015).

Effects on Cell Division : Studies have also investigated its effects on cell division, particularly in Xenopus, an aquatic frog. Its structure was analyzed in depth along with its biological activities (Wang et al., 2002).

Toxicological Studies and Safety

Toxicity Reduction in Traditional Medicine : Research on Euphorbia kansui, which contains this compound, focuses on reducing its toxicity while maintaining its therapeutic effects. For instance, a study examined the conversion of 3-O-(2'E,4'Z-Decadi-enoyl)-20-O-acetylingenol in EK when processed with vinegar, exploring the mechanisms of toxicity reduction (Zhang et al., 2019).

Impact of Processing on Toxic Components : Another study used ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry to analyze how processing with vinegar affects the toxic components of Kansui Radix, which includes this compound (Shu et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol, a natural diterpene, is the complement system . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.

Mode of Action

3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol interacts with the complement system and exhibits significant anticomplement activity . This means that it can inhibit the complement system, which may lead to a decrease in inflammation and immune response.

Biochemical Pathways

classical and alternative pathways of the complement system. These pathways play crucial roles in the immune response, including enhancing the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promoting inflammation, and attacking the pathogen’s cell membrane .

Pharmacokinetics

Like other diterpenes, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of the action of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol is its anticomplement activity . By inhibiting the complement system, it can potentially reduce inflammation and modulate the immune response. This could have implications for the treatment of diseases where the immune response is overactive or misdirected, such as autoimmune diseases .

Action Environment

The action, efficacy, and stability of 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Biochemical Analysis

Biochemical Properties

3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol interacts with various enzymes and proteins in biochemical reactions. It exhibits significant anticomplement activity with an IC50 of 89.5 μM

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXKKJDQNXPUSI-IFEMBOOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

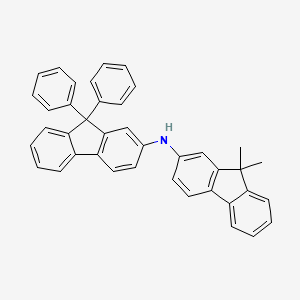

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

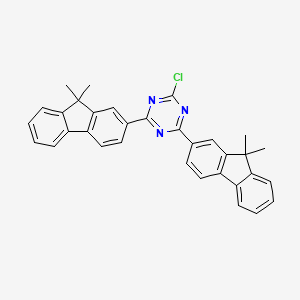

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)